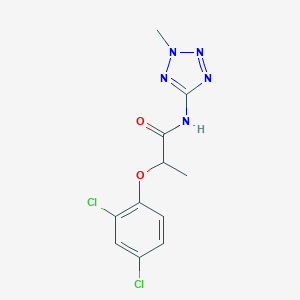![molecular formula C21H23N3O3S B244256 N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide](/img/structure/B244256.png)
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide, also known as BBIBP 118, is a small molecule inhibitor that has been developed for the treatment of cancer. It has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 inhibits the activity of the protein HDM2, which is overexpressed in many types of cancer. HDM2 is an important negative regulator of the tumor suppressor protein p53. By inhibiting HDM2, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 can activate p53 and induce apoptosis in cancer cells. In addition, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 can inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.
Biochemical and Physiological Effects:
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 has been shown to have minimal toxicity in normal cells and tissues. In preclinical studies, it has been well-tolerated and has not caused any significant adverse effects. N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 has also been found to have good pharmacokinetic properties, including high oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 is its potent anti-tumor activity in a variety of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 is its specificity for HDM2. This may limit its effectiveness in tumors that do not overexpress HDM2. In addition, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 has not been extensively studied in combination with other cancer therapies, so its potential for use in combination therapies is not yet known.
Orientations Futures
There are several future directions for the development of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118. One potential direction is the evaluation of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is the development of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 derivatives with improved specificity and potency. Finally, the use of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 as a diagnostic tool for tumors that overexpress HDM2 could also be explored.
Méthodes De Synthèse
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 can be synthesized using a multi-step synthetic route. The synthesis involves the condensation of 2-aminobenzothiazole with butyryl chloride to form the butyrylamino derivative. The resulting compound is then coupled with 4-isopropoxybenzoyl chloride to yield N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118. The purity of the compound can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 has been found to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and spread.
Propriétés
Formule moléculaire |
C21H23N3O3S |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C21H23N3O3S/c1-4-5-19(25)24-21-23-17-11-8-15(12-18(17)28-21)22-20(26)14-6-9-16(10-7-14)27-13(2)3/h6-13H,4-5H2,1-3H3,(H,22,26)(H,23,24,25) |
Clé InChI |
SGOMVBKSGIWLIQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
SMILES canonique |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Benzodioxol-5-yl[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]methanone](/img/structure/B244178.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea](/img/structure/B244179.png)
![2-(4-bromophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244180.png)
![2-(2,4-dichlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244181.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244182.png)
![4-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244184.png)

![N-[3-(butanoylamino)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B244186.png)
![3-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244188.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B244189.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B244191.png)
![Ethyl 5-[(2-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244193.png)
![Ethyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244195.png)
![5-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B244196.png)